N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide: is a synthetic organic compound that features a morpholine ring, a thiophene ring, and a benzamide group
Scientific Research Applications
N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
Target of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential .
Mode of Action
It’s worth noting that related compounds have shown a significant inhibitory effect on urease, with ic 50 values in the range of 350–805 μM .
Biochemical Pathways
Related compounds have shown to inhibit urease, suggesting that they may affect the urea cycle .
Result of Action
Related compounds have shown marked anticancer activities in human colorectal cancer (hct), hepatic cancer (hepg2), and breast cancer (mcf-7) cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide are largely determined by its interactions with various biomolecules. For instance, it has been found that this compound can interact with enzymes such as urease, exhibiting significant inhibitory effects . The nature of these interactions is likely due to the structural properties of the compound, including its morpholino and thiophene components .
Cellular Effects
This compound has been shown to have marked effects on various types of cells. In particular, it has demonstrated anticancer activities against human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines . These effects are likely due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, the compound’s inhibitory effect on urease suggests that it may bind to this enzyme and disrupt its function .
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with dosage, although specific studies detailing these effects are currently lacking. Given the compound’s observed effects in cellular studies, it is reasonable to hypothesize that higher doses may result in more pronounced cellular effects .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized at this time. Given the compound’s biochemical properties and cellular effects, it is likely that it interacts with various enzymes and cofactors within these pathways .
Transport and Distribution
Given the compound’s observed cellular effects, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-characterized at this time. Given the compound’s observed cellular effects, it is likely that it is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves a multi-step process. One common method includes the reaction of 2-(thiophen-3-yl)ethylamine with benzoyl chloride to form the intermediate benzamide. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as toluene and catalysts like ytterbium (III) triflate to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can improve yield and reduce reaction time. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted morpholine derivatives.
Comparison with Similar Compounds
- N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide
- N-(2-morpholino-2-(thiophen-4-yl)ethyl)benzamide
- N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide
Uniqueness: N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. The presence of the morpholine ring also imparts distinct steric and electronic characteristics, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-17(14-4-2-1-3-5-14)18-12-16(15-6-11-22-13-15)19-7-9-21-10-8-19/h1-6,11,13,16H,7-10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXQYHLPFRKLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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